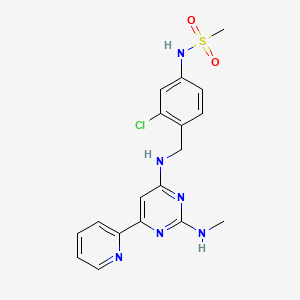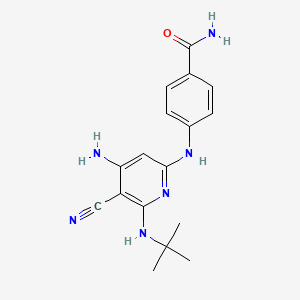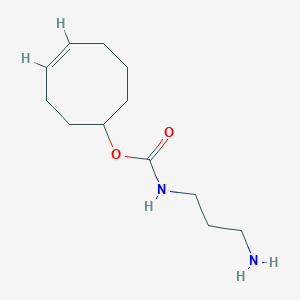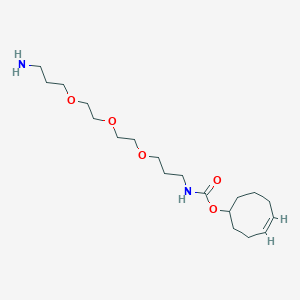![molecular formula C31H25ClF3N5O3 B611320 2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride](/img/structure/B611320.png)
2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride
Overview
Description
Mechanism of Action
Target of Action
TGR-1202 hydrochloride, also known as Umbralisib, is a novel, next-generation PI3Kδ inhibitor . The primary target of TGR-1202 is the δ-isoform of Phosphoinositide 3-kinases (PI3Kδ), which is highly expressed in cells of hematopoietic origin and is often upregulated in lymphoid malignancies .
Mode of Action
TGR-1202 inhibits the activity of PI3Kδ, leading to the inhibition of AKT phosphorylation . This inhibition disrupts the pro-survival mechanism in chronic lymphocytic leukemia (CLL) cells, inducing apoptosis and cell death .
Biochemical Pathways
The PI3K pathway plays a crucial role in cell survival and proliferation. By inhibiting PI3Kδ, TGR-1202 disrupts this pathway, leading to the induction of apoptosis in B-cell lymphoma cell lines . This disruption affects the downstream signaling pathways, including the AKT pathway, which is critical for cell survival and growth .
Pharmacokinetics
TGR-1202 has a unique structure that contributes to its extended half-life and accumulation, enabling once-daily dosing . This prolonged half-life allows for a more sustained inhibition of the PI3Kδ pathway, potentially leading to improved therapeutic outcomes .
Result of Action
The inhibition of PI3Kδ by TGR-1202 leads to the induction of apoptosis in B-cell lymphoma cell lines . This results in the death of these cancerous cells, thereby reducing the progression of diseases such as CLL .
Action Environment
The efficacy of TGR-1202 can be influenced by various environmental factors. For instance, the drug’s absorption and subsequent bioavailability can be affected by the patient’s fasting state . Furthermore, the drug’s safety profile is differentiated from other PI3Kδ inhibitors, notably with respect to hepatic toxicity and colitis .
Biochemical Analysis
Biochemical Properties
TGR-1202 hydrochloride interacts with the PI3Kδ and CK1ε enzymes, inhibiting their activity. The EC50 values for PI3Kδ and CK1ε are 22.2 nM and 6.0 μM, respectively . This interaction with PI3Kδ and CK1ε plays a crucial role in the biochemical reactions involving TGR-1202 hydrochloride .
Cellular Effects
TGR-1202 hydrochloride has significant effects on various types of cells and cellular processes. It exhibits unique immunomodulatory effects on CLL T cells . It also inhibits phosphorylated AKT at Ser473 in a concentration-dependent manner in human lymphoma and leukemia cell lines .
Molecular Mechanism
The molecular mechanism of action of TGR-1202 hydrochloride involves its binding interactions with PI3Kδ and CK1ε, leading to their inhibition . This inhibition results in changes in gene expression and impacts cellular functions .
Temporal Effects in Laboratory Settings
TGR-1202 hydrochloride has shown to have a prolonged half-life and accumulation that enables once-daily oral dosing . This property contributes to its stability and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of TGR-1202 hydrochloride vary with different dosages . For instance, at a dosage of 150 mg/kg, it significantly shrinks the tumors by day 25 in a subcutaneous xenograft model of T-cell acute lymphoblastic leukemia (T-ALL) in NOD/SCID mice .
Metabolic Pathways
TGR-1202 hydrochloride is involved in the PI3K/Akt/mTOR pathway, which plays a pathogenetic role in various types of cancers . It interacts with enzymes in this pathway, affecting metabolic flux and metabolite levels .
Transport and Distribution
Given its oral administration and systemic effects, it is likely to be widely distributed within the body .
Subcellular Localization
The subcellular localization of TGR-1202 hydrochloride is not explicitly stated in the available literature. Given its mechanism of action, it is likely to be localized in the vicinity of its target enzymes, PI3Kδ and CK1ε, within the cell .
Preparation Methods
The synthesis of TGR-1202 hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is administered orally once daily, following a dose-escalation design in clinical settings .
Chemical Reactions Analysis
TGR-1202 hydrochloride undergoes various chemical reactions, including inhibition of PI3Kδ and CK1ε. The compound exhibits unique immunomodulatory effects on chronic lymphocytic leukemia T cells . Common reagents and conditions used in these reactions include specific inhibitors and controlled environments to ensure the stability and efficacy of the compound. The major products formed from these reactions are the inhibited forms of PI3Kδ and CK1ε, leading to the desired therapeutic effects .
Scientific Research Applications
TGR-1202 hydrochloride has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it has shown significant clinical activity in patients with relapsed or refractory hematologic malignancies . The compound’s unique structure and activity profile make it a valuable tool for studying the PI3K pathway and its role in various diseases . Additionally, TGR-1202 hydrochloride is used in research to explore new therapeutic strategies and improve existing treatments for cancer and other diseases .
Comparison with Similar Compounds
TGR-1202 hydrochloride is compared with other PI3Kδ inhibitors such as idelalisib and duvelisib. Unlike these compounds, TGR-1202 hydrochloride has a unique structure that contributes to its extended half-life and accumulation, enabling once-daily dosing . It also exhibits a differentiated safety profile, with notably lower incidences of hepatic toxicity and colitis . The similar compounds include:
- Idelalisib
- Duvelisib
TGR-1202 hydrochloride stands out due to its unique dual inhibition of PI3Kδ and CK1ε, which provides a broader therapeutic effect and improved safety profile .
Properties
IUPAC Name |
2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24F3N5O3.ClH/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;/h4-16H,1-3H3,(H2,35,36,37);1H/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVUVMVWYWMZIR-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25ClF3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




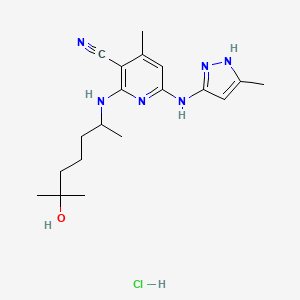
![6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester](/img/structure/B611240.png)
![6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid](/img/structure/B611242.png)

